molecular formula C8H6I2O2 B2639856 3,5-Diiodo-2-methoxybenzaldehyde CAS No. 32024-13-8

3,5-Diiodo-2-methoxybenzaldehyde

Cat. No. B2639856
CAS RN: 32024-13-8
M. Wt: 387.943
InChI Key: YXYUVJVFYYTBMB-UHFFFAOYSA-N
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Description

“3,5-Diiodo-2-methoxybenzaldehyde” is a chemical compound with the molecular formula C8H6I2O2 . It has an average mass of 387.941 Da .


Molecular Structure Analysis

The molecular structure of “3,5-Diiodo-2-methoxybenzaldehyde” consists of a benzene ring substituted with two iodine atoms, one methoxy group, and one aldehyde group .


Physical And Chemical Properties Analysis

“3,5-Diiodo-2-methoxybenzaldehyde” is a solid at room temperature . It has a molecular weight of 387.94 .

Scientific Research Applications

Application in Organic Chemistry

3,4-Dihydroxy-5-methoxybenzaldehyde

can be obtained by reacting 5-iodovaniliin with sodium hydroxide and copper sulfate solution . This compound may be used for the preparation of 3,4-dihydroxy-6-methoxy-β-nitrostyrene and 5-hydroxyconiferyl alcohol .

Application in Material Science

A detailed study was conducted on the synthesis and characterization of new conductive polymers derived from poly (pyrrole-co-3,5-Dimethoxybenzaldehyde), and poly (pyrrole-co-2-Methoxybenzaldehyde), by polycondensation of conjugated amine heterocycles and 3,5-dimethoxybenzaldehyde and 2-methoxybenzaldehyde, in chloroform in the presence of exchanged maghnite as a catalyst . These polymers are soluble in all organic solvents, and they present good candidates for the development of photovoltaic cells .

Application in Biochemistry

3,4-Dihydroxy-5-methoxybenzaldehyde

is a derivative of vanillin, which is a type of phenolic aldehyde. Vanillin and its derivatives have been studied for their antioxidant, anti-inflammatory, and anticancer properties . Therefore, 3,4-Dihydroxy-5-methoxybenzaldehyde may also have potential applications in these areas.

Safety And Hazards

While specific safety data for “3,5-Diiodo-2-methoxybenzaldehyde” is not available, similar compounds may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3,5-diiodo-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I2O2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYUVJVFYYTBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6I2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diiodo-2-methoxybenzaldehyde

Citations

For This Compound
3
Citations
JH Wilkinson, MM Sheahan, NF Maclagan - Biochemical Journal, 1951 - ncbi.nlm.nih.gov
… of 3:5-dibromo-4-hydroxybenzaldehyde (28 g.) in methanol (150 ml.) and dimethyl sulphate (50 g.) with 40% NaOH (50 ml.) as described under 3:5-diiodo-2methoxybenzaldehyde. On …
Number of citations: 7 www.ncbi.nlm.nih.gov
CA Panetta, Z Fang, DL Mattern - The Journal of Organic …, 1995 - ACS Publications
The treatment of methylated anisóles with iodine, periodic acid, sulfuric acid, and aqueous acetic acid has resulted in iododemethylations and/or aryl methyl oxidations in addition to the …
Number of citations: 12 pubs.acs.org
PT Chou, CS Chiou, WS Yu, GR Wu, TH Wei - Chemical physics letters, 2003 - Elsevier
The spectroscopy and dynamics of the low-lying triplet state of the proton-transfer tautomer in salicylaldehydes have been studied via internal heavy-atom effects coupled with a …
Number of citations: 11 www.sciencedirect.com

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